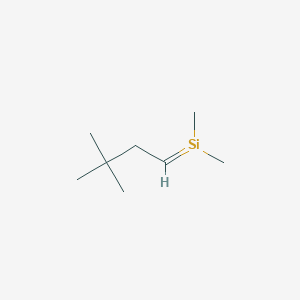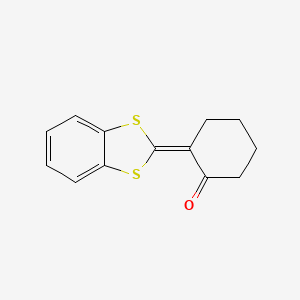
2-(2H-1,3-Benzodithiol-2-ylidene)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,3-Benzodithiol-2-ylidene)cyclohexan-1-one: is an organic compound with the molecular formula C14H12OS2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-Benzodithiol-2-ylidene)cyclohexan-1-one typically involves the reaction of cyclohexanone with 1,3-benzodithiole-2-thione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-Benzodithiol-2-ylidene)cyclohexan-1-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH), room temperature to 50°C.
Reduction: LiAlH4, NaBH4, ethanol (EtOH), room temperature to reflux.
Substitution: Alkyl halides, acyl chlorides, base (e.g., NaOH), solvent (e.g., DMF), room temperature to 80°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Substituted benzodithioles.
Scientific Research Applications
2-(2H-1,3-Benzodithiol-2-ylidene)cyclohexan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2H-1,3-Benzodithiol-2-ylidene)cyclohexan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzodithiole-2-thione
- 1,3-Benzodithiol-2-one
- 1,3-bis(2H-1,3-benzodithiol-2-ylidene)propan-2-one
Uniqueness
2-(2H-1,3-Benzodithiol-2-ylidene)cyclohexan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Properties
CAS No. |
83785-23-3 |
|---|---|
Molecular Formula |
C13H12OS2 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
2-(1,3-benzodithiol-2-ylidene)cyclohexan-1-one |
InChI |
InChI=1S/C13H12OS2/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h3-4,7-8H,1-2,5-6H2 |
InChI Key |
WEZQVSSQYIPUPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(=C2SC3=CC=CC=C3S2)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


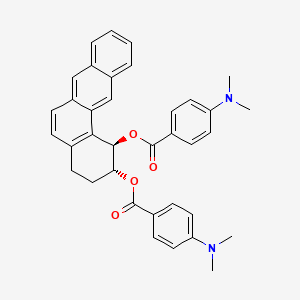
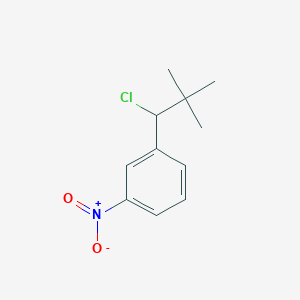
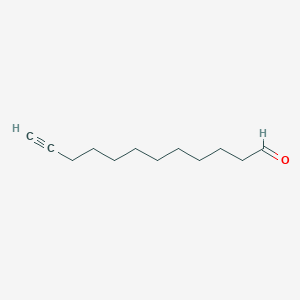
![2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14416586.png)
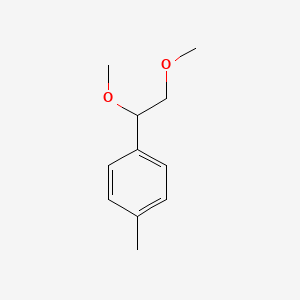
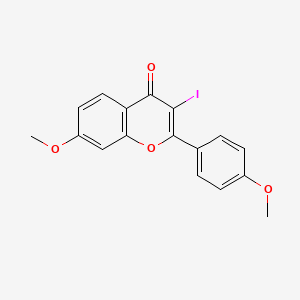
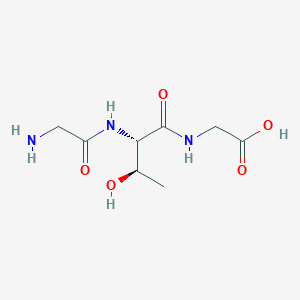
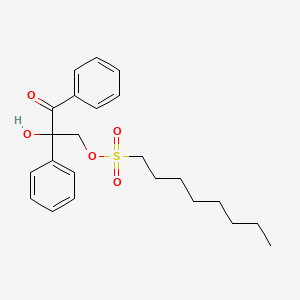
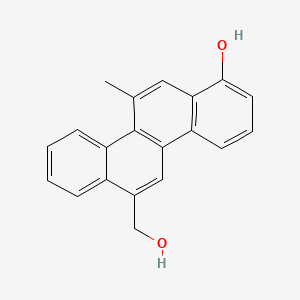
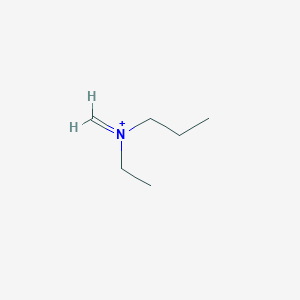
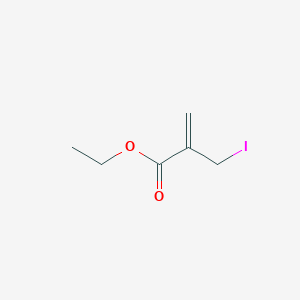
![1-[4-(3-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14416624.png)
